molecular formula C12H15Br2NO2S B13508171 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13508171
M. Wt: 397.13 g/mol
InChI Key: LFVWTTDGLVIJTL-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal and agricultural chemistry. This compound features a synthetically privileged 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure recognized as a key component in bioactive molecules . The presence of bromine atoms at the 2 and 3 positions provides reactive handles for further functionalization via cross-coupling reactions, while the Boc (tert-butoxycarbonyl) group at the 5-position protects the amine functionality, allowing for selective deprotection in multi-step syntheses. The core scaffold of this reagent is established as a critical building block in the synthesis of active pharmaceutical ingredients. It is notably utilized in the production of (S)-(+)-Clopidogrel, a widely prescribed antiplatelet agent that acts as a P2Y12 ADP receptor antagonist . Beyond its application in neurology and cardiology, this structural class has been extensively investigated as a potent inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the biosynthesis of epinephrine, presenting potential for central nervous system research . More recently, derivatives based on the 4,5,6,7-tetrahydrothienopyridine scaffold have been identified as a novel fungicide lead, demonstrating promising antifungal activity against plant pathogenic fungi such as C. arachidicola , R. solani , and S. sclerotiorum , with a molecular mode of action linked to the inhibition of nitrogen metabolism and the proteasome pathway . This makes the compound a valuable starting point for the development of new agrochemicals. This product is intended for use by qualified researchers as a key synthetic intermediate to accelerate the discovery of new therapeutic and agrochemical candidates. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2,3-dibromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c1-12(2,3)17-11(16)15-5-4-8-7(6-15)9(13)10(14)18-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVWTTDGLVIJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of the Core Scaffold Synthesis: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Before targeting the specific dibromo-Boc derivative, it is essential to understand the general synthetic approaches to the THTP ring system.

General Synthetic Routes to THTP

Two main synthetic strategies dominate:

The thiophene-first method is advantageous due to fewer steps but may involve hazardous reagents like cyanides and side reactions during reductions. The piperidone-first approach, though less common, offers alternative routes with different starting materials.

Enantioselective and Substituted THTP Synthesis

For THTPs substituted at the 2-position with groups such as nitro, cyano, methyl, acetyl, or carboxamide, methods developed by Cagniant and Kirsch, and Matsumura et al., have been applied. These methods allow enantioselective synthesis of 2,6-disubstituted THTPs using 2-substituted thiophene precursors and Pictet-Spengler-type cyclizations for hydrogen or bromine substituents at the 2-position.

Preparation Methods of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Stepwise Synthetic Route

Step 1: Synthesis of 2,3-Dibromothiophene Intermediate
  • Starting from thiophene, selective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions yields 2,3-dibromothiophene.
  • Reaction conditions: Typically, bromination is performed at low temperatures (0-5 °C) in solvents like dichloromethane to avoid overbromination and side reactions.
Step 2: Formation of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • The dibromothiophene derivative undergoes condensation with an appropriate amine such as 2-aminopiperidine or 2-thiophene ethylamine derivatives.
  • Cyclization is induced by acid catalysis or heating to form the fused tetrahydropyridine ring.
  • Example: Formaldehyde-mediated Pictet-Spengler-type cyclization under mild acidic conditions (e.g., ethanolic hydrogen chloride) at 65-75 °C for 4-8 hours.
Step 3: Introduction of the Boc Protecting Group
  • The free amine of the tetrahydropyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Reaction conditions: Room temperature, dichloromethane or tetrahydrofuran as solvent, reaction time 2-4 hours.
  • This step stabilizes the nitrogen and allows further functionalization without unwanted side reactions.
Step 4: Purification and Characterization
  • The final product is purified by recrystallization or column chromatography.
  • Analytical techniques include NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 Thiophene, Br2, DCM, 0-5 °C Selective dibromination to 2,3-dibromothiophene 85-90
2 2,3-Dibromothiophene, 2-aminopiperidine, formaldehyde, EtOH-HCl (25-30%), 65-75 °C, 4-8 h Cyclization to 2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride 70-75
3 Di-tert-butyl dicarbonate, triethylamine, DCM, RT, 3 h Boc protection of the amine 80-85
4 Recrystallization (EtOAc/hexane) Purification -

Analytical Data Summary

Analysis Type Observations for 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
1H NMR Characteristic signals for tetrahydropyridine protons, Boc tert-butyl singlet (~1.4 ppm), aromatic protons shifted due to bromine substitution
13C NMR Signals corresponding to thiophene carbons with bromine substitution, Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm)
Mass Spectrometry Molecular ion peak consistent with C14H17Br2NO2S (M+), isotopic pattern confirming dibromo substitution
Elemental Analysis Consistent with calculated values for C, H, N, S, and Br content

Industrial and Environmental Considerations

  • The use of formaldehyde and ethanolic hydrogen chloride for cyclization allows mild reaction conditions and fewer steps, favorable for scale-up.
  • Avoidance of cyanide reagents and hazardous reducing agents improves safety and environmental impact compared to older methods.
  • The Boc protection step is standard and widely used in pharmaceutical synthesis, providing stability and ease of handling.
  • Waste management focuses on controlling bromine-containing byproducts and acidic wastes.

Summary and Outlook

The preparation of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine integrates classical heterocyclic synthesis with modern protecting group chemistry. The key features of successful synthesis include:

  • Controlled dibromination of thiophene precursors.
  • Efficient cyclization using formaldehyde and acidic conditions.
  • Reliable Boc protection of the tetrahydropyridine nitrogen.
  • Mild reaction conditions suitable for industrial application.

Further research may optimize yields and explore enantioselective variants or alternative protecting groups depending on downstream synthetic needs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce debrominated thienopyridine compounds .

Scientific Research Applications

tert-Butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dibromo substituents and the thieno[3,2-c]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrothienopyridine Family

2.1.1 Ethyl 2-Amino-6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)

  • Core Structure: Thieno[2,3-c]pyridine (different fusion position vs. [3,2-c] in the target compound).
  • Substituents: Amino (position 2), methyl (position 6), and ethoxycarbonyl (position 3).
  • Key Differences: The amino and ester groups in EAMT enhance hydrogen-bonding capacity and solubility, contrasting with the bromine and Boc groups in the target compound, which increase lipophilicity and steric hindrance. EAMT exhibits favorable ADMET properties (e.g., oral bioavailability) due to its smaller size and polar groups, whereas the Boc and bromine substituents in the target compound may reduce permeability .

2.1.2 2-Carboxamido-3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives

  • Core Structure: Thieno[2,3-c]pyridine.
  • Substituents: Carboxamido (position 2), cyano (position 3).
  • Key Differences: The cyano group at position 3 is essential for antiproliferative activity (IC50 = 0.2–5 µM in cancer cells), a feature absent in the brominated target compound. The Boc group in the target compound may hinder interactions with biological targets compared to the smaller cyano group .

2.1.3 Ticlopidine (5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)

  • Core Structure: Thieno[3,2-c]pyridine (same fusion as the target compound).
  • Substituents : Chlorobenzyl (position 5).
  • Key Differences :
    • Ticlopidine’s chlorobenzyl group confers antiplatelet activity via P2Y12 receptor antagonism, while the Boc and bromine groups in the target compound suggest a synthetic intermediate role rather than direct therapeutic use.
    • Bromine’s larger atomic radius and electronegativity compared to chlorine may alter reactivity in downstream modifications .

Functional Group Influence on Reactivity and Bioactivity

Compound Key Substituents Reactivity/Bioactivity Highlights
Target Compound 2,3-Dibromo, 5-Boc Electrophilic bromine sites enable Suzuki couplings; Boc group aids amine protection in synthesis .
EAMT 2-Amino, 3-ester Hydrogen-bonding stabilizes crystal packing; ester enhances solubility and oral bioavailability .
3-Cyano Derivatives (e.g., 3a) 3-Cyano, 2-carboxamido Cyano group critical for tubulin binding (IC50 = 1.1–4.7 µM); induces apoptosis in cancer cells .
Ticlopidine 5-Chlorobenzyl Chlorine and benzyl groups mediate P2Y12 receptor binding; metabolized to active thiol metabolite .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound EAMT 3-Cyano Derivatives Ticlopidine
Molecular Weight ~450–500 g/mol (estimated) 268.34 g/mol ~350–400 g/mol 263.2 g/mol
LogP High (Boc and bromine) Moderate (ester and amino) Moderate (cyano, carboxamido) Moderate (chlorobenzyl)
Solubility Low (lipophilic substituents) High (polar groups) Moderate Low
ADMET Profile Likely poor permeability Compliant with Lipinski’s rules Moderate bioavailability Requires metabolic activation

Biological Activity

2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS Number: 1584715-87-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with related compounds.

  • Molecular Formula: C₁₁H₁₃Br₂NOS
  • Molecular Weight: 397.13 g/mol
  • Structure: The compound features a thieno[3,2-c]pyridine core with bromine substitutions and a Boc (tert-butyloxycarbonyl) protecting group.

Biological Activity Overview

The biological activity of 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has been explored in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that compounds with similar structures showed activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against various strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridineE. coli75
Similar DerivativeS. aureus50

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Mechanism of Action: It is believed that the compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related compounds showed that they could inhibit topoisomerases and other critical enzymes in cancer pathways .
CompoundCancer Cell LineIC50 (µM)
2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridineHeLa15
Related CompoundMCF-720

Case Studies

  • Antibacterial Efficacy Study : In a controlled laboratory setting, 2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine was tested against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity comparable to standard antibiotics .
  • Anticancer Screening : A screening of various tetrahydrothieno derivatives revealed that those with brominated positions showed enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study suggested that the position of bromination significantly influenced the biological activity .

Comparative Analysis with Similar Compounds

The structure-activity relationship (SAR) of tetrahydrothieno derivatives indicates that modifications such as bromination and Boc protection can significantly influence biological activity.

Compound NameStructure VariationAntimicrobial ActivityAnticancer Activity
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridineNo Boc groupModerateLow
2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridineTwo bromines + Boc groupHighHigh

Q & A

Q. Structural Analysis

  • NMR Spectroscopy : ¹H NMR identifies the Boc group (singlet at δ 1.4 ppm for tert-butyl) and bromine-induced deshielding in the thienopyridine core. ¹³C NMR confirms carbonyl carbons (Boc: ~155 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 409.97 for C₁₄H₁₈Br₂N₂O₂S) verifies molecular weight.
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated in related dimerized tetrahydrothieno-pyridines .

How does the Boc group influence the reactivity of this compound in further functionalization?

Q. Reactivity and Protection Strategy

  • Amine Protection : The Boc group prevents unwanted nucleophilic reactions at the nitrogen, enabling selective functionalization at bromine sites.
  • Solubility Enhancement : Boc improves solubility in organic solvents (e.g., dichloromethane, THF), facilitating reactions like cross-couplings.
  • Deprotection : Treat with HCl in dioxane (4M, 0°C to RT) to regenerate the free amine for downstream applications .

What strategies are recommended for assessing the biological activity of this compound?

Q. Biological Interaction Studies

  • In Vitro Assays : Test antiplatelet activity via ADP-induced platelet aggregation assays, comparing potency to prasugrel derivatives.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots.
  • Structural Analogues : Reference data from ticlopidine (IC₅₀ ~1–10 µM for platelet inhibition) to design dose-response experiments .

How should discrepancies in reported synthetic yields be resolved?

Q. Data Contradiction Analysis

  • Reproducibility Checks : Replicate high-yield methods (e.g., CuI/NaI-mediated substitutions in ) under inert atmospheres.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated or dimerized species).
  • Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance turnover frequency .

What are the challenges in analyzing conformational dynamics of the tetrahydrothieno-pyridine ring?

Q. Advanced Structural Dynamics

  • Ring Puckering : Use DFT calculations to model boat vs. chair conformations. Compare with X-ray data from dimerized analogs (e.g., ).
  • NMR NOE Experiments : Detect spatial proximity between protons (e.g., H-4 and H-7) to infer ring flexibility.
  • Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) reveals conformational equilibria .

How can researchers mitigate oxidative degradation during storage?

Q. Stability and Storage

  • Inert Atmosphere : Store under argon at –20°C to prevent Boc group hydrolysis.
  • Light Protection : Amber vials reduce photodegradation of the thienopyridine core.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .

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